1,3-Bis(carboxymethyl)-1H-imidazole-3-ium

Organocatalysis Ionic Liquids Heterocycle Synthesis

Sourcing a reliable reference standard for Zoledronic Acid Impurity 2 analysis or a versatile ligand for advanced materials synthesis? 1,3-Bis(carboxymethyl)-1H-imidazole-3-ium addresses these needs with its unique zwitterionic structure and certified purity. • **Pharmaceutical Analysis**: ISO17034-certified reference standard (>95% purity) with a full analytical data package, suitable for ANDA submission and QC method validation. • **Materials Science**: Preferred ligand for constructing thermally robust lanthanide MOFs (stable >340°C), offering non-interchangeable performance for high-temperature industrial applications. • **Catalysis**: Its chloride salt catalyzes the Biginelli reaction to 96% yield in 16 minutes, a decisive advantage over standard ionic liquids.

Molecular Formula C₇H₈N₂O₄
Molecular Weight 184.15
CAS No. 117255-11-5
Cat. No. B1145561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(carboxymethyl)-1H-imidazole-3-ium
CAS117255-11-5
Synonyms2-(1-(Carboxymethyl)-1H-imidazol-3-ium-3-yl)acetate; 
Molecular FormulaC₇H₈N₂O₄
Molecular Weight184.15
Structural Identifiers
SMILESC1=C[N+](=CN1CC(=O)O)CC(=O)O
InChIInChI=1S/C7H8N2O4/c10-6(11)3-8-1-2-9(5-8)4-7(12)13/h1-2,5H,3-4H2,(H-,10,11,12,13)/p+1
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Bis(carboxymethyl)-1H-imidazole-3-ium: Core Identity and Industrial Classification


1,3-Bis(carboxymethyl)-1H-imidazole-3-ium is a zwitterionic imidazolium dicarboxylate (C7H8N2O4) [1]. This compound serves a dual role as both a versatile ligand for constructing metal-organic frameworks (MOFs) and coordination polymers, and as a certified reference standard for Zoledronic Acid Impurity 2 in pharmaceutical analysis [2]. Its synthesis, typically via a one-pot multicomponent reaction between glycine, glyoxal, and formaldehyde, makes it a readily accessible and cost-effective chemical intermediate [1].

Ligand for MOF and coordination polymer synthesis
Reported one-pot accessible precursor
Certified impurity standard for Zoledronic Acid analysis
ISO17034 certified reference material
Organocatalyst scaffold for heterocycle synthesis
Carboxylate-tunable Brønsted acidity

Technical Justification Against Generic Imidazolium Salt Substitution


Generic substitution fails because the zwitterionic nature and specific dicarboxylate motif of 1,3-bis(carboxymethyl)-1H-imidazole-3-ium dictate unique solution, coordination, and catalytic behaviors not replicated by simple N-alkyl imidazolium salts. For instance, the 1,3-bis(carboxymethyl)imidazolium chloride ([BCMIM][Cl]) catalyzes the Biginelli reaction to near completion (96% yield) in minutes, while standard ionic liquids like [BMIM][BF4] are essentially ineffective under identical conditions [1]. Furthermore, the compound's ability to form stable MOFs with exceptional thermal stability (stable > 340 °C) is a direct consequence of its bis-carboxylate chelating structure, a property not shared by mono-functionalized or non-zwitterionic analogs [2]. These performance gaps render the compound non-interchangeable for applications in catalysis and materials science.

Catalytic behavior
Zwitterionic bis-carboxylate motif enables Biginelli reaction efficiency
N-alkyl imidazolium salts may not reproduce reaction yield or rate
Coordination chemistry
Bis-carboxylate chelating structure drives MOF formation and thermal stability
Mono-functionalized or non-zwitterionic analogs lack comparable framework stability
Solubility profile
Carboxymethyl groups confer hydrophilicity to TFSI salts
Hydrophobic N-alkyl TFSI ILs may not meet aqueous solubility requirements

Quantitative Differentiation: Evidence-Based Selection Parameters


Catalytic Superiority in Biginelli Reaction vs. Standard Ionic Liquids

The chloride salt of the compound, [BCMIM][Cl], exhibits quantifiable superiority as an organocatalyst in the multicomponent Biginelli reaction, delivering a 96% product yield in just 16 minutes. This performance starkly contrasts with the widely used ionic liquid [BMIM][BF4], which yields only 30% of the product after an hour. This proves the bcmim scaffold's unique efficacy for this pharmaceutically relevant transformation [1].

Biginelli Reaction
Head-to-head
96% yield, 16 min vs. 30% yield, 60 min
Supports organocatalyst yield comparison
One-pot, 25°C; [BCMIM][Cl] vs [BMIM][BF4]
Organocatalysis Ionic Liquids Heterocycle Synthesis

Comparative Activity Against a Structural Analog in Quinoline Synthesis

In a direct comparative study for the Friedländer synthesis of quinoline derivatives, the sulfomethyl functionalized analog (bsmim) was found to have higher performance than the carboxy-imidazole analogs (bcmim and bcmimCl) under the same solvent-free conditions. This positions 1,3-bis(carboxymethyl)-1H-imidazole-3-ium (bcmim) as a less acidic, but more structurally tunable, alternative to its sulfonic acid counterpart, with distinct proton-transfer capabilities that can be advantageous for base-sensitive substrates [1].

Friedländer Synthesis
Head-to-head
Higher activity reported for bsmim vs. bcmim analog
Carboxylate scaffold offers tunable acidity context
Solvent-free, mild conditions
Acid Catalysis Green Chemistry Quinoline Derivatives

Enhanced Water Solubility vs. Hydrophobic TFSI Ionic Liquids

Functionalization of the imidazolium cation with two carboxymethyl groups transforms the typically hydrophobic bis(trifluoromethylsulfonyl)imide (TFSI) ionic liquid into a hydrophilic one. The resulting salt exhibits a water solubility that is 10 to 20 times higher than that of common N-alkyl-imidazolium TFSI ionic liquids. This breakthrough property makes the compound a privileged scaffold for designing water-compatible ionic liquids [1].

Water Solubility
Class-level
10–20× higher than N-alkyl TFSI ILs
Supports hydrophilic TFSI IL design context
RT, deionized water; BCITFSI salt
Ionic Liquid Design Solubility Engineering TFSI Salts

Thermal Stability of Derived Gadolinium-MOF vs. Typical Frameworks

The coordination polymer [Gd4(C7H7N2O4)6(H2O)12]·Cl6·9H2O, constructed from 1,3-bis(carboxymethyl)imidazolium chloride, demonstrates a high thermal decomposition point of 345 °C. This thermal robustness is critical for heterogeneous catalysis applications at elevated temperatures and is a defining property of this ligand scaffold [1].

Thermal Stability
Cross-study comparable
Decomposition at 345 °C
MOF thermal endurance context
TGA under N₂; Gd-MOF framework
Metal-Organic Frameworks Thermal Stability Lanthanide Chemistry

Certified Purity and Traceability as a Pharmaceutical Impurity Standard

When sourced as a certified reference material, this compound is provided under ISO17034 accreditation with a quantified purity of >95% and a comprehensive set of characterization data including HPLC, NMR, MS, IR, and UV spectra [1]. This is in strict contrast to technical-grade alternatives that lack certified purity, traceability, and comprehensive supporting analytical data, which are non-negotiable for regulatory submissions like ANDA filings for Zoledronic acid [2].

Purity Certification
Head-to-head
ISO17034 certified, >95% purity, full spectral package
Supports impurity standard identification
vs. technical-grade uncertified material
Pharmaceutical Analysis Reference Standards Quality Control

Validated Application Scenarios Stemming from Unique Performance Attributes


Designer Hydrophilic Ionic Liquids for Aqueous Biphasic Catalysis

This compound serves as the critical starting material for creating a new class of water-miscible TFSI-based ionic liquids. Its unique ability to increase water solubility by 10-20 times over standard hydrophobic TFSI salts, as validated in [1], makes it the preferred precursor for designing task-specific solvents for aqueous extraction, homogeneous catalysis in water, and as a medium for processing biopolymers.

Certified Reference Standard for Zoledronic Acid Impurity Profiling

With ISO17034-certified purity (>95%) and a full analytical data package [2], this compound is the optimal choice for analytical method development and QC validation of Zoledronic Acid. Its use is mandated in ANDA regulatory submissions to identify and quantify this specific process impurity, a role that generic or uncertified material cannot fulfill without substantial additional verification.

Thermally Robust MOF Synthesis for High-Temperature Applications

The compound is a ligand of choice for synthesizing lanthanide-based MOFs requiring exceptional thermal endurance. The resulting MOF decomposes at a high temperature of 345 °C [3], enabling its use as a robust heterogeneous catalyst or sorbent in high-temperature industrial processes (e.g., gas separation, solid-acid catalysis) where frameworks built from less robust ligands would collapse.

High-Efficiency Organocatalyst for the Biginelli Reaction

For laboratories tasked with synthesizing medicinally relevant dihydropyrimidinones, this compound's chloride salt ([BCMIM][Cl]) provides a decisive advantage. Compared to standard ionic liquid catalysts like [BMIM][BF4], which delivers a mere 30% yield in 60 minutes, a system derived from this compound achieves a 96% yield in only 16 minutes [4]. This results in a more sustainable, faster, and higher-yielding process.

Application
Selection Property
Validation Focus
Hydrophilic TFSI ionic liquid design
Zwitterionic dicarboxylate scaffold for water compatibility
Water solubility verification in target TFSI salt
Zoledronic Acid impurity profiling studies
ISO17034 certified purity and traceable characterization
Spectral and chromatographic identity confirmation
High-temperature MOF synthesis research
Ligand-derived thermal stability profile
TGA decomposition point under inert atmosphere
Biginelli reaction organocatalysis research
Catalyst efficiency context relative to standard ILs
Reaction yield and time under reported conditions
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